molecular formula C15H15N5O B11482295 N-(4-methoxybenzyl)-2-(1H-tetrazol-5-yl)aniline

N-(4-methoxybenzyl)-2-(1H-tetrazol-5-yl)aniline

Cat. No.: B11482295
M. Wt: 281.31 g/mol
InChI Key: REUFEDUOSKMSGT-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound that features a tetrazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of 4-methoxybenzylamine with 2-(1H-1,2,3,4-tetrazol-5-yl)aniline. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common catalysts used include palladium or copper-based catalysts, and the reaction is typically performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate the activity of the target protein, leading to various biological effects. The methoxyphenyl group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)benzamide
  • N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)phenol

Uniqueness

N-[(4-Methoxyphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to its specific combination of a tetrazole ring and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the tetrazole ring enhances its stability and bioavailability, while the methoxyphenyl group can improve its binding interactions with biological targets.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2H-tetrazol-5-yl)aniline

InChI

InChI=1S/C15H15N5O/c1-21-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15-17-19-20-18-15/h2-9,16H,10H2,1H3,(H,17,18,19,20)

InChI Key

REUFEDUOSKMSGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=C2C3=NNN=N3

Origin of Product

United States

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